1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione
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Overview
Description
1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione is a complex organic compound featuring two piperazine rings substituted with pyridine groups
Preparation Methods
The synthesis of 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds . Industrial production methods may involve solid-phase synthesis or parallel synthesis techniques to enhance yield and purity .
Chemical Reactions Analysis
1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings .
Scientific Research Applications
1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The piperazine and pyridine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione can be compared with other piperazine derivatives, such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with a pyrimidine ring instead of pyridine, which affects its reactivity and applications.
Properties
IUPAC Name |
1,4-bis(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c29-21(27-15-11-25(12-16-27)19-5-1-3-9-23-19)7-8-22(30)28-17-13-26(14-18-28)20-6-2-4-10-24-20/h1-6,9-10H,7-8,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKHLJLLCEMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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